![molecular formula C77H99N13O15S2 B10848199 Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF](/img/structure/B10848199.png)

Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

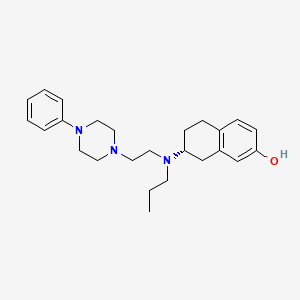

Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF ist ein synthetisches Analogon von Somatostatin, einem Peptidhormon, das das endokrine System reguliert und die Neurotransmission und Zellproliferation beeinflusst. Diese Verbindung ist so konzipiert, dass sie mit Somatostatin-Rezeptoren interagiert, insbesondere mit dem Somatostatin-Rezeptor vom Typ 1, der eine höhere Affinität zu Somatostatin-14 als zu Somatostatin-28 hat .

Vorbereitungsmethoden

Die Synthese von Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF erfolgt mittels Festphasenpeptidsynthese (SPPS), einer Methode, die üblicherweise zur Herstellung von Peptiden verwendet wird. Der Prozess umfasst die folgenden Schritte:

Aminosäurekopplung: Sequentielle Addition von geschützten Aminosäuren an ein festes Harz.

Entschützung: Entfernung von Schutzgruppen von den Aminosäuren.

Spaltung: Ablösung des Peptids vom Harz.

Reinigung: Hochleistungsflüssigchromatographie (HPLC) wird zur Reinigung des synthetisierten Peptids verwendet.

Industrielle Produktionsmethoden können großtechnische SPPS mit automatisierten Synthesizern umfassen, um die Effizienz und Ausbeute zu steigern .

Analyse Chemischer Reaktionen

Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Methioninreste des Peptids modifizieren.

Reduktion: Disulfidbrücken innerhalb des Peptids können zu Thiolgruppen reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um die Eigenschaften des Peptids zu verändern.

Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Dithiothreitol und verschiedene Aminosäurederivate für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den angestrebten Modifikationen ab .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Als Modellverbindung zur Untersuchung der Peptidsynthese und -modifikation.

Biologie: Untersuchungen zur Rolle von Somatostatin-Rezeptoren in zellulären Prozessen.

Medizin: Potenzielles Therapeutikum für Krankheiten, die Somatostatin-Rezeptoren betreffen, wie z. B. Cushing-Syndrom und Magenkrebs.

Industrie: Einsatz bei der Entwicklung von diagnostischen Werkzeugen und Assays für somatostatin-Rezeptor-bezogene Forschung

Wirkmechanismus

Die Verbindung übt ihre Wirkung aus, indem sie an Somatostatin-Rezeptoren bindet, insbesondere an den Somatostatin-Rezeptor vom Typ 1. Diese Interaktion hemmt die Adenylylcyclase-Aktivität, reduziert den Gehalt an cyclischem Adenosinmonophosphat (cAMP) und verringert so die zelluläre Aktivität. Zusätzlich stimuliert sie die Phosphotyrosinphosphatase und den Na+/H+-Austauscher über Pertussis-toxin-unempfindliche G-Proteine .

Wissenschaftliche Forschungsanwendungen

Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF has several scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modifications.

Biology: Investigates the role of somatostatin receptors in cellular processes.

Medicine: Potential therapeutic agent for diseases involving somatostatin receptors, such as Cushing syndrome and stomach cancer.

Industry: Utilized in the development of diagnostic tools and assays for somatostatin receptor-related research

Wirkmechanismus

The compound exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 1. This interaction inhibits adenylyl cyclase activity, reducing cyclic adenosine monophosphate (cAMP) levels and subsequently decreasing cellular activity. Additionally, it stimulates phosphotyrosine phosphatase and Na+/H+ exchanger via pertussis toxin-insensitive G proteins .

Vergleich Mit ähnlichen Verbindungen

Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF ist aufgrund seiner spezifischen Modifikationen einzigartig, die seine Stabilität und Rezeptoraffinität verbessern. Ähnliche Verbindungen sind:

Des-AA1,2,5-[(NalphaMe)Cys3,D-Nal8]SRIF: Ein weiteres Somatostatin-Analogon mit verschiedenen Aminosäureaustauschen.

Des-AA1,2,5-[D-Nal8,IAmp9]SRIF: Fehlt die NalphaMe-Modifikation, was sich auf seine Rezeptorbindungseigenschaften auswirkt

Diese Vergleiche unterstreichen die einzigartigen strukturellen Merkmale und funktionellen Eigenschaften von this compound.

Eigenschaften

Molekularformel |

C77H99N13O15S2 |

|---|---|

Molekulargewicht |

1510.8 g/mol |

IUPAC-Name |

(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-32-methyl-22-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |

InChI |

InChI=1S/C77H99N13O15S2/c1-45(2)80-41-52-30-28-51(29-31-52)39-59-70(97)88-65(46(3)92)74(101)85-60(38-50-23-13-8-14-24-50)71(98)89-66(47(4)93)75(102)86-62(42-91)72(99)87-63(77(104)105)44-107-106-43-56(79)76(103)90(5)64(27-17-18-34-78)73(100)84-58(37-49-21-11-7-12-22-49)68(95)81-57(36-48-19-9-6-10-20-48)67(94)83-61(69(96)82-59)40-53-32-33-54-25-15-16-26-55(54)35-53/h6-16,19-26,28-33,35,45-47,56-66,80,91-93H,17-18,27,34,36-44,78-79H2,1-5H3,(H,81,95)(H,82,96)(H,83,94)(H,84,100)(H,85,101)(H,86,102)(H,87,99)(H,88,97)(H,89,98)(H,104,105)/t46-,47-,56-,57+,58-,59+,60+,61+,62+,63+,64-,65-,66-/m1/s1 |

InChI-Schlüssel |

MQVPKOMHWCOKLK-DXVDGIIASA-N |

Isomerische SMILES |

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)C)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O |

Kanonische SMILES |

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)C)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2R)-2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9Z,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12E)-octadeca-9,12-dienoate](/img/structure/B10848126.png)

![[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] hydrogen sulfate](/img/structure/B10848141.png)

![Des-AA1,2,4,5,11,12,13-[D-Trp8]SRIF](/img/structure/B10848156.png)

![Des-AA1,2,5,12,13-[D-Trp8]SRIF](/img/structure/B10848165.png)

![Des-AA1,2,5-[(NalphaMe)D-Nal8,IAmp9]SRIF](/img/structure/B10848167.png)

![[3-[[3-[2,3-Di(octadeca-9,12-dienoyloxy)propoxy-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-octadeca-9,12-dienoyloxypropyl] octadeca-9,12-dienoate](/img/structure/B10848172.png)

![Des-AA1,2,4,13-[D-Trp8]SRIF](/img/structure/B10848182.png)

![[(3aR,4S,6E,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (3S)-3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B10848183.png)

![Des-AA1,2,5-[D-Trp8,IAmp9,(NalphaMe)Thr12]SRIF](/img/structure/B10848187.png)

![Des-AA1,2,5-[D-Trp8,IAmp9,m-I-Tyr11]Cbm-SRIF](/img/structure/B10848190.png)

![Des-AA1,2,4,5-[D-Trp8]SRIF](/img/structure/B10848195.png)